molecular formula C12H13FO2 B8652505 Ethyl 2-(3-fluorophenyl)cyclopropane carboxylate

Ethyl 2-(3-fluorophenyl)cyclopropane carboxylate

Cat. No.: B8652505
M. Wt: 208.23 g/mol
InChI Key: AULAXUOXHOEPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-fluorophenyl)cyclopropane carboxylate is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3

InChI Key

AULAXUOXHOEPKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Fluorostyrene (9.7 mL, 82 mmol) and ethyl diazoacetate (8.6 mL, 82 mmol) were reacted by the method reported in Org. Syn. Coll. Vol. VI, 1988, 913. The product was purified on silica. 9.4 g of ethyl 2-(3-fluorophenyl)cyclopropane carboxylate (45 mmol, 55%) was obtained. MS (GC/MS, EI) 208 (M+). (b) The trans ester was selectively hydrolyzed from the cis/trans mixture by the method reported in Org. Syn. Coll. Vol. VI, 1988, 913. Recrystallize from hexane to yield 2.5 g (13.9 mmol, 89% of the trans) of trans-2-(3-fluorophenyl)cyclopropane carboxylic acid. (c) The trans-2-(3-fluorophenyl)cyclopropane carboxylic acid (400 mg, 2.2 mmol) and (R)-3-methoxyphenyl ethylamine (280 mg, 1.9 mmol) were converted to the diastereomeric amides by the method reported in Aust. J. Chem. 1984, 37, 1709. 446 mg (1.4 mmol, 75%) of trans-2-(3-fluorophenyl)-N-(1(R))-(3-methoxyphenyl)ethyl)cyclopropane carboxamide was obtained. MS (GC/MS, EI) 313 (M+). (d) The mixture of diastereomeric amides (550 mg, 1.8 mmol) were reduced to the amines with BH3.THF (7 mL, 7.0 mmol) in 10 mL THF. Upon complete addition, the solution was heated to reflux, overnight. The solution was cooled to 0° C. and 7 mL of 6 N HCl was carefully added. This was stirred open to air for two hours, THF was removed in vacuo. The aqueous residue was basified to pH 9 with Na2CO3 solution and extracted with 3×20 mL CH2Cl2. The combined extracts were washed with 20 mL water and 20 mL of 1:1 water/brine. The organics were dried (Na2SO4), filtered, and solvent was removed. 520 mg of N-(trans-2-(3-fluorophenyl)cyclopropanylmethyl)-1-(R)-(3-methoxyphenyl)ethylamine (1.8 mmol, 99%) was obtained as an oil. MS (CI) m/z 300 (MH+).
Quantity
9.7 mL
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reactant
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8.6 mL
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reactant
Reaction Step One
[Compound]
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VI
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0 (± 1) mol
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Reaction Step Two

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